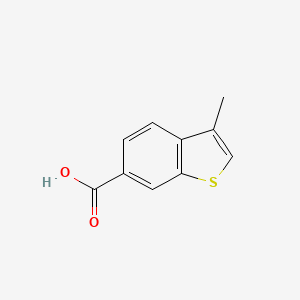

3-methyl-1-benzothiophene-6-carboxylic acid

Übersicht

Beschreibung

3-methyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-benzothiophene-6-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynylthiophenols followed by functionalization. For instance, the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates, can yield substituted benzothiophenes .

Another method involves the Ullmann cross-coupling reaction, where 2-aminobenzothiophenes, including esters of 3-carboxylic acids, are synthesized using a CuBr/1,10-Phen-catalyzed reaction . Additionally, a two-step method for the synthesis of benzothiophene-3-carboxylic acid esters from available intermediates has been proposed, involving the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-methyl-1-benzothiophene-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of organic semiconductors and materials science applications.

Wirkmechanismus

The mechanism of action of 3-methyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-methyl-1-benzothiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.

5,6-dimethoxybenzothiophene-2-carboxylic acid: Contains methoxy groups at the 5th and 6th positions.

3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: A tetrahydro derivative with a carboxylic acid group at the 2nd position.

Uniqueness

3-methyl-1-benzothiophene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

Overview

3-Methyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound from the benzothiophene family, which is known for its diverse biological activities. This compound features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position. Its unique structure contributes to its potential as a therapeutic agent in various biological contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's biological effects are primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity.

The mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in cancer cell proliferation, suggesting potential applications in cancer therapy.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that are vital for cellular function and survival.

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives of benzothiophenes, including this compound, possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and others .

- Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in cancer cells by disrupting critical cellular processes .

- Chemical Screening : High-throughput screening has identified this compound as a potential inhibitor of specific molecular targets involved in disease processes, including those relevant to malaria .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Anticancer Effects : A study evaluated the efficacy of this compound against various cancer cell lines, revealing IC50 values that suggest strong cytotoxic effects compared to standard chemotherapeutic agents.

- Antimicrobial Screening : In another study, the compound was part of a library screened for antimicrobial activity, where it showed promising results against resistant strains of bacteria.

Comparison with Similar Compounds

To better understand its unique properties, it is useful to compare this compound with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Methyl-1-benzothiophene-3-carboxylic acid | Carboxylic group at position 3 | Similar antimicrobial properties |

| 5,6-Dimethoxybenzothiophene-2-carboxylic acid | Methoxy groups at positions 5 and 6 | Enhanced anticancer activity |

| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | Tetrahydro derivative with carboxylic group at position 2 | Potentially different pharmacokinetics |

Eigenschaften

IUPAC Name |

3-methyl-1-benzothiophene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSFGNRFDPRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.